molecular formula C17H30N2O2 B2686121 1,3-Bis(2-ethylpiperidin-1-yl)propane-1,3-dione CAS No. 565165-65-3

1,3-Bis(2-ethylpiperidin-1-yl)propane-1,3-dione

Cat. No.: B2686121
CAS No.: 565165-65-3
M. Wt: 294.439
InChI Key: CCZCGKBCYVIIIX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

1,3-Bis(2-ethylpiperidin-1-yl)propane-1,3-dione can undergo various types of chemical reactions, including:

Scientific Research Applications

1,3-Bis(2-ethylpiperidin-1-yl)propane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(2-ethylpiperidin-1-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

1,3-Bis(2-ethylpiperidin-1-yl)propane-1,3-dione can be compared with other similar compounds, such as:

    1,3-Bis(piperidin-1-yl)propane-1,3-dione: This compound has a similar structure but lacks the ethyl groups on the piperidine rings.

    1,3-Bis(morpholin-1-yl)propane-1,3-dione: This compound has morpholine rings instead of piperidine rings.

    1,3-Bis(pyrrolidin-1-yl)propane-1,3-dione: This compound has pyrrolidine rings instead of piperidine rings. The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1,3-bis(2-ethylpiperidin-1-yl)propane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c1-3-14-9-5-7-11-18(14)16(20)13-17(21)19-12-8-6-10-15(19)4-2/h14-15H,3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZCGKBCYVIIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CC(=O)N2CCCCC2CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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